![molecular formula C18H16ClNO4 B3001049 (E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798966-42-3](/img/structure/B3001049.png)
(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its immunosuppressive properties. This compound was first synthesized in 2003 and has since been the subject of numerous scientific studies to explore its potential applications in the field of immunology.
Scientific Research Applications
Antimicrobial Activity
The compounds related to (E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, especially those incorporating azetidin-2-one structures, have been extensively researched for their antimicrobial properties. Shah et al. (2014) synthesized derivatives of azetidin-2-one and tested them for antibacterial and antifungal activities, finding significant efficacy Shah, Patel, Prajapati, Vaghari, & Parmar, 2014. Similarly, Chopde et al. (2012) also synthesized azetidinone derivatives and reported promising antibacterial activities Chopde, Meshram, & Pagadala, 2012.
Anticancer Activity
Research by Katariya et al. (2021) on similar compounds revealed that some synthesized derivatives showed significant anticancer activity, particularly against 60 cancer cell lines Katariya, Vennapu, & Shah, 2021. This suggests potential applications in cancer research and treatment.
Anti-corrosion Properties
In the field of material science, pyran derivatives, which are structurally related to the compound , have been used as corrosion inhibitors. Khattabi et al. (2019) and El Hattak et al. (2021) investigated derivatives of pyran-2-one for their effectiveness in inhibiting corrosion on mild steel in acidic environments Khattabi, Benhiba, Tabti, Djedouani, El Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019; El Hattak, Izzaouihda, Rouifi, Benhiba, Tabti, Djedouani, Komiha, El Makarim, Touzani, Oudda, Warad, & Zarrouk, 2021.
Anti-Inflammatory Activity
The potential anti-inflammatory activity of azetidin-2-one derivatives was explored by Sharma et al. (2013), who synthesized new derivatives and assessed their anti-inflammatory effects, showing significant results Sharma, Maheshwari, & Bindal, 2013.
properties
IUPAC Name |
4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-12-8-14(9-18(22)23-12)24-15-10-20(11-15)17(21)7-6-13-4-2-3-5-16(13)19/h2-9,15H,10-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQNLKQOGVWDQ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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